2-CHLORO-N-({6-METHYL-[1,2,4]TRIAZOLO[3,4-A]PHTHALAZIN-3-YL}METHYL)-N-PHENYLBENZAMIDE
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Overview
Description
2-Chloro-N-({6-methyl-[1,2,4]triazolo[3,4-a]phthalazin-3-yl}methyl)-N-phenylbenzamide is a complex organic compound that belongs to the class of triazolophthalazines. This compound is characterized by the presence of a triazole ring fused to a phthalazine moiety, which is further substituted with a chlorobenzamide group. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-({6-methyl-[1,2,4]triazolo[3,4-a]phthalazin-3-yl}methyl)-N-phenylbenzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Triazole Ring: The synthesis begins with the formation of the triazole ring. This can be achieved by reacting an appropriate hydrazine derivative with a suitable nitrile compound under acidic or basic conditions.
Fusion with Phthalazine: The triazole ring is then fused with a phthalazine moiety through a cyclization reaction. This step often requires the use of a strong acid or base as a catalyst and elevated temperatures to facilitate the cyclization process.
Substitution with Chlorobenzamide: The final step involves the substitution of the phthalazine-triazole intermediate with a chlorobenzamide group. This can be achieved through a nucleophilic substitution reaction, where the chlorobenzamide acts as the nucleophile.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems and advanced analytical techniques can also help in monitoring the reaction progress and ensuring the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-N-({6-methyl-[1,2,4]triazolo[3,4-a]phthalazin-3-yl}methyl)-N-phenylbenzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide. This reaction typically results in the formation of oxidized derivatives of the triazole and phthalazine rings.
Reduction: Reduction of the compound can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride. This reaction can lead to the formation of reduced derivatives with altered pharmacological properties.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols. This reaction can be used to introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Amines, thiols, nucleophilic solvents, elevated temperatures.
Major Products Formed
Oxidation: Oxidized derivatives of the triazole and phthalazine rings.
Reduction: Reduced derivatives with altered pharmacological properties.
Substitution: New functionalized derivatives with potential biological activities.
Scientific Research Applications
2-Chloro-N-({6-methyl-[1,2,4]triazolo[3,4-a]phthalazin-3-yl}methyl)-N-phenylbenzamide has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent in the treatment of various diseases, including cancer, bacterial infections, and inflammatory conditions.
Biological Research: The compound is used as a tool to study the biological pathways and molecular targets involved in disease processes. It can help in identifying new drug targets and understanding the mechanisms of action of existing drugs.
Pharmacology: The compound is evaluated for its pharmacokinetic and pharmacodynamic properties, including its absorption, distribution, metabolism, and excretion (ADME) profile.
Industrial Applications:
Mechanism of Action
The mechanism of action of 2-chloro-N-({6-methyl-[1,2,4]triazolo[3,4-a]phthalazin-3-yl}methyl)-N-phenylbenzamide involves its interaction with specific molecular targets in the body. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to anti-cancer effects. Additionally, it may interact with receptors involved in inflammatory pathways, reducing inflammation and pain.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[3,4-b]thiadiazine: A compound with a similar triazole ring structure, known for its diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
1,2,4-Triazolo[4,3-a]quinoxaline: Another compound with a triazole ring fused to a quinoxaline moiety, studied for its potential as an A2B receptor antagonist with anticancer activity.
Uniqueness
2-Chloro-N-({6-methyl-[1,2,4]triazolo[3,4-a]phthalazin-3-yl}methyl)-N-phenylbenzamide is unique due to its specific structural features, including the presence of a chlorobenzamide group and a fused triazole-phthalazine ring system. These structural elements contribute to its distinct pharmacological profile and make it a valuable compound for scientific research.
Properties
IUPAC Name |
2-chloro-N-[(6-methyl-[1,2,4]triazolo[3,4-a]phthalazin-3-yl)methyl]-N-phenylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18ClN5O/c1-16-18-11-5-6-12-19(18)23-27-26-22(30(23)28-16)15-29(17-9-3-2-4-10-17)24(31)20-13-7-8-14-21(20)25/h2-14H,15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHDUWXBHHRQOOM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=NN=C2C3=CC=CC=C13)CN(C4=CC=CC=C4)C(=O)C5=CC=CC=C5Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18ClN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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